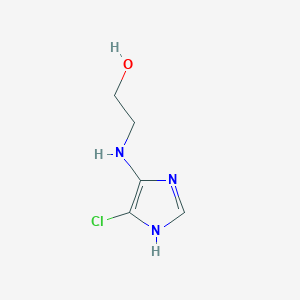
2-((4-Chloro-1H-imidazol-5-yl)amino)ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethanol, 2-[(5-chloro-1H-imidazol-4-yl)amino]- is a compound that features a chloro-substituted imidazole ring attached to an ethanol molecule. This compound is part of the imidazole family, which is known for its diverse applications in pharmaceuticals, agrochemicals, and other industries due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
One common method is the Debus-Radziszewski synthesis, which involves the cyclization of glyoxal, ammonia, and an aldehyde . The chloro substituent can be introduced via halogenation reactions using reagents like thionyl chloride or phosphorus pentachloride .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
化学反応の分析
Types of Reactions
Ethanol, 2-[(5-chloro-1H-imidazol-4-yl)amino]- undergoes various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The imidazole ring can be reduced under specific conditions to form imidazolines.
Substitution: The chloro substituent can be replaced by other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of imidazolines.
Substitution: Formation of various substituted imidazoles.
科学的研究の応用
Ethanol, 2-[(5-chloro-1H-imidazol-4-yl)amino]- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its antimicrobial and anticancer properties.
Industry: Utilized in the development of agrochemicals and dyes
作用機序
The mechanism of action of ethanol, 2-[(5-chloro-1H-imidazol-4-yl)amino]- involves its interaction with specific molecular targets. The chloro-substituted imidazole ring can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can disrupt biological pathways, leading to therapeutic effects such as antimicrobial or anticancer activity .
類似化合物との比較
Similar Compounds
Imidazole: The parent compound, known for its broad range of biological activities.
Histidine: An amino acid with an imidazole side chain, essential for protein structure and function.
Metronidazole: An antimicrobial drug with an imidazole ring.
Uniqueness
Ethanol, 2-[(5-chloro-1H-imidazol-4-yl)amino]- is unique due to the presence of the chloro substituent and the ethanol group, which confer distinct chemical properties and biological activities compared to other imidazole derivatives .
特性
分子式 |
C5H8ClN3O |
|---|---|
分子量 |
161.59 g/mol |
IUPAC名 |
2-[(5-chloro-1H-imidazol-4-yl)amino]ethanol |
InChI |
InChI=1S/C5H8ClN3O/c6-4-5(7-1-2-10)9-3-8-4/h3,7,10H,1-2H2,(H,8,9) |
InChIキー |
RLDKEECXUCNEGF-UHFFFAOYSA-N |
正規SMILES |
C1=NC(=C(N1)Cl)NCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















